1-(Ethoxymethyl)-4-methylpiperazine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-(ethoxymethyl)-4-methylpiperazine |
InChI |
InChI=1S/C8H18N2O/c1-3-11-8-10-6-4-9(2)5-7-10/h3-8H2,1-2H3 |
InChI Key |
FZWRUVFZORCTLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1CCN(CC1)C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1 Ethoxymethyl 4 Methylpiperazine
Reactions at the Piperazine (B1678402) Nitrogen Atoms
The piperazine core of 1-(ethoxymethyl)-4-methylpiperazine contains two tertiary amine functionalities, each with a lone pair of electrons, making them potential nucleophilic and basic centers. The substitution pattern, with an ethoxymethyl group at N-1 and a methyl group at N-4, influences the reactivity of these nitrogen atoms.
The nitrogen atoms of the piperazine ring can participate in nucleophilic substitution reactions. The N-4 nitrogen, being a simple tertiary amine, is expected to be nucleophilic and can react with various electrophiles. In contrast, the N-1 nitrogen is part of a hemiaminal ether linkage, which can influence its reactivity.
General nucleophilic substitution reactions for N,N'-disubstituted piperazines, such as alkylation and acylation, are well-established. wm.eduresearchgate.netmdpi.com For instance, N-alkylpiperazines can be synthesized through the nucleophilic attack of a piperazine derivative on an alkyl halide. mdpi.com While the N-4 nitrogen of this compound can undergo quaternization upon reaction with an alkyl halide, the N-1 nitrogen is less likely to participate in such reactions due to the electronic effects of the adjacent oxygen atom.
The following table summarizes representative nucleophilic substitution reactions for related piperazine systems.
| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions | Reference |
| Piperazine | Phenylacetaldehyde (B1677652) | N,N'-Disubstituted piperazine | Trifluoroacetic acid, CH₂Cl₂ | wm.eduresearchgate.net |
| N-Boc-piperazine | Ethyl 2-chloropyrimidine-5-carboxylate | N-Aryl-N'-Boc-piperazine | SNAr reaction | mdpi.com |
| N-methylpiperazine | Chloroalkyl derivative | N-Alkyl-N'-methylpiperazine | NaI | mdpi.com |
This table presents data for analogous piperazine reactions to infer the potential reactivity of this compound.
Condensation reactions typically involve the reaction of a primary or secondary amine with a carbonyl compound to form an imine or enamine. In this compound, both nitrogen atoms are tertiary, and therefore, direct condensation on the nitrogen atoms to form a C=N bond is not possible.
However, related piperazine derivatives with available N-H bonds readily undergo condensation. For example, 2,5-diketopiperazines can be condensed with aldehydes at the α-carbon, but this requires initial activation as the N-H protons are more acidic. uit.no The synthesis of N,N'-disubstituted piperazines can also proceed via reductive amination, which involves an initial condensation of a piperazine with a carbonyl compound to form an iminium ion, which is then reduced. wm.eduresearchgate.net For instance, piperazine reacts with phenylacetaldehyde in the presence of an acid catalyst to form the corresponding disubstituted product after reduction. wm.eduresearchgate.net
These examples highlight that the piperazine scaffold is amenable to condensation reactions, provided a suitable N-H or activatable C-H group is present. For this compound, such reactions would require prior modification of the substituents.
The piperazine ring in this compound can undergo oxidation at several positions. The oxidation of N,N'-dialkylpiperazines has been studied, and the outcomes depend on the oxidant and reaction conditions. For example, the oxidation of 1,4-dibenzylpiperazine (B181160) with ruthenium tetroxide (RuO₄) attacks the C-H bonds alpha to the nitrogen atoms (both endocyclic and exocyclic), leading to a variety of oxygenated derivatives, including piperazinones and acyclic diformamides. researchgate.net This suggests that this compound could be oxidized at the piperazine ring carbons adjacent to the nitrogens, as well as at the methyl and ethoxymethyl substituents. The reaction is proposed to proceed through the formation of iminium cations. researchgate.net
The saturated piperazine ring is generally stable to reduction under typical catalytic hydrogenation conditions. Reductive processes involving piperazines usually target substituents on the ring rather than the ring itself. For instance, the reduction of N,N-dialkyl amides to the corresponding amines is a common transformation, but this is not a reduction of the piperazine ring. researchgate.net The synthesis of N-methylpiperazine from piperazine and formaldehyde (B43269) involves a reductive amination step where a condensation product is hydrogenated. google.com This indicates the stability of the piperazine ring to the reducing conditions used.
Reactivity Profile of the Ethoxymethyl Side Chain
The ethoxymethyl group (-CH₂OCH₂CH₃) attached to the N-1 position introduces an ether linkage, which has its own characteristic reactivity, most notably its susceptibility to cleavage under acidic conditions.
The ether bond in the ethoxymethyl side chain is susceptible to cleavage by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.orgyoutube.com The mechanism of this cleavage can be either Sₙ1 or Sₙ2, depending on the structure of the ether. wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.org
For this compound, the cleavage would occur at the C-O bond of the ethoxymethyl group. The reaction is initiated by the protonation of the ether oxygen by the strong acid, which forms a good leaving group. Subsequently, the halide anion (e.g., Br⁻ or I⁻) acts as a nucleophile.
The cleavage can proceed via two main pathways:
Sₙ2 Pathway: The nucleophile attacks the less sterically hindered carbon of the protonated ether. In this case, it would be the ethyl group, leading to the formation of 1-(hydroxymethyl)-4-methylpiperazine and ethyl iodide/bromide.
Sₙ1 Pathway: If a stable carbocation can be formed, the reaction may proceed through an Sₙ1 mechanism. However, neither the ethyl cation nor the N-(methylenemethylamino)piperazine cation is particularly stable, making the Sₙ2 pathway more likely under typical conditions.
The following table summarizes the general conditions for ether cleavage.
| Ether Type | Reagent | Mechanism | Products | Reference |
| Primary Alkyl Ether | HBr, HI | Sₙ2 | Alcohol + Alkyl Halide | masterorganicchemistry.comlibretexts.org |
| Tertiary Alkyl Ether | HBr, HI | Sₙ1 | Alcohol + Alkyl Halide | chemistrysteps.comyoutube.com |
| General Ether | Strong Acid (HBr, HI) | Sₙ1 or Sₙ2 | Alcohol + Alkyl Halide | wikipedia.org |
This table presents general data for ether cleavage reactions.
Functional group interconversions involving the ethoxymethyl group primarily revolve around the reactivity of the ether linkage. solubilityofthings.comyoutube.comyoutube.comyoutube.comyoutube.com Besides cleavage, the ethoxymethyl group could potentially be transformed under specific conditions.
One plausible transformation is the hydrolysis of the hemiaminal ether linkage under acidic conditions to yield 1-methylpiperazine (B117243), formaldehyde, and ethanol (B145695). This is essentially a dealkylation reaction.
Another possibility is the transacetalization reaction. In the presence of an alcohol and an acid catalyst, the ethoxy group could be exchanged for a different alkoxy group.
Direct oxidation of the ethoxymethyl group could lead to the formation of an N-formyl derivative or other oxidized products, as suggested by the general oxidation pathways of amines and their N-alkyl substituents. researchgate.net
Derivatization Reactions for Functionalization and Further Synthesis
Currently, there is no specific information available in scientific literature detailing the derivatization reactions of this compound. While the broader class of piperazine derivatives is known to undergo various functionalization reactions, no studies have been found that specifically focus on or even mention the derivatization of the ethoxymethyl group or the methylpiperazine core of this particular compound. The synthesis of new molecules using this compound as a starting material is not documented in the reviewed literature.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Ethoxymethyl 4 Methylpiperazine
X-ray Diffraction (XRD) for Solid-State Structural Analysis and Crystallography
Research Findings:
A comprehensive search of crystallographic databases reveals a lack of specific, publicly available single-crystal X-ray diffraction data for 1-(Ethoxymethyl)-4-methylpiperazine. However, extensive research on closely related piperazine (B1678402) derivatives consistently shows that the piperazine ring adopts a stable chair conformation in the solid state. This conformation minimizes steric strain and is a fundamental characteristic of the piperazine scaffold.
In this chair conformation, the four carbon atoms of the piperazine ring are approximately in a plane, with the two nitrogen atoms positioned above and below this plane. The substituents on the nitrogen atoms can occupy either axial or equatorial positions. For instance, in the case of 1-alkyl-1-methylpiperazine-1,4-diium salts, it has been observed that bulkier substituents preferentially occupy the equatorial position to minimize steric hindrance. scielo.org.za
To illustrate the type of data obtained from a single-crystal XRD study, the crystallographic information for a related piperazine derivative, (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one, is presented in the table below. scielo.org.za It is crucial to note that this data is for a different molecule and serves only as a representative example of crystallographic parameters.
Table 1: Representative Crystallographic Data for a Piperazine Derivative (Note: Data for (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one) scielo.org.za
| Parameter | Value |
| Chemical Formula | C₂₈H₂₉ClN₂O₃ |
| Formula Weight | 476.98 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.392(2) Åb = 7.9180(16) Åc = 30.474(6) Åβ = 97.78(3)° |
| Volume (V) | 2484.4(9) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.275 g/cm³ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The specific wavelengths of absorption and their intensities provide insights into the electronic structure of a compound, particularly the presence of chromophores (light-absorbing groups).
Research Findings:
For this compound, no significant absorption of light is expected in the standard UV-Vis range (200-800 nm). This is because the molecule lacks any conventional chromophores, such as double bonds (π systems) or aromatic rings, which are typically responsible for electronic transitions in this region of the electromagnetic spectrum.
The electronic transitions possible in this compound are primarily of the n → σ* (n to sigma-star) type. These transitions involve the excitation of an electron from a non-bonding lone pair (n), located on the nitrogen and oxygen atoms, to an antibonding sigma orbital (σ*). Such transitions are high-energy processes and consequently occur at wavelengths below 200 nm, in the vacuum ultraviolet region. Standard UV-Vis spectrophotometers are not equipped to measure in this range.
The absence of absorption in the 200-800 nm range is a key characteristic of saturated aliphatic amines and ethers. For illustrative purposes, the table below indicates the expected output from a UV-Vis analysis of this compound, highlighting the lack of observable absorption maxima.
Table 2: Expected UV-Vis Spectroscopic Data for this compound
| Wavelength Range (nm) | Absorption Maxima (λmax) | Molar Absorptivity (ε) | Electronic Transition |
| 200 - 800 | No significant absorption | Not applicable | None observable |
| < 200 (Vacuum UV) | Expected | Data not available | n → σ* |
Computational and Theoretical Investigations of 1 Ethoxymethyl 4 Methylpiperazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular properties of 1-(Ethoxymethyl)-4-methylpiperazine at the atomic level. These calculations, based on the principles of quantum mechanics, allow for the precise determination of the molecule's geometry and electronic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the molecular geometry of compounds like this compound and determining their electronic properties. The B3LYP/6-31G(d,p) level of theory is a commonly used method for such calculations, providing a good balance between accuracy and computational cost jddtonline.info.
Through DFT calculations, various quantum chemical parameters can be determined. These include the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), and global softness (σ). These parameters are essential for understanding the molecule's reactivity and stability emerald.com. A smaller HOMO-LUMO gap, for instance, suggests higher chemical reactivity emerald.com.
| Parameter | Description | Representative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| ΔE (LUMO-HOMO) | Energy Gap | 5.3 eV |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 1.2 eV |
| Electronegativity (χ) | (I+A)/2 | 3.85 eV |
| Global Hardness (η) | (I-A)/2 | 2.65 eV |
| Global Softness (σ) | 1/η | 0.377 eV-1 |
Note: The values in this table are representative and based on computational studies of similar piperazine (B1678402) derivatives.
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility and dynamic behavior in various environments. By simulating the interactions between the molecule and its surroundings, researchers can understand how it adapts its shape and how different parts of the molecule move in relation to one another. This information is vital for predicting how the molecule will behave in real-world applications and how it interacts with other molecules emerald.comrsc.org.
Analysis of Electronic Structure and Reactivity Descriptors
The electronic structure of this compound dictates its chemical reactivity. By analyzing various electronic descriptors, a detailed picture of its reactive behavior can be constructed.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity wikipedia.org. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species youtube.comyoutube.com. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor youtube.comyoutube.com.
The energy and shape of the HOMO and LUMO of this compound determine its nucleophilic and electrophilic nature, respectively youtube.comyoutube.com. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. For instance, regions with a high density of the HOMO are prone to attack by electrophiles, while regions with a high density of the LUMO are susceptible to attack by nucleophiles.
| Molecular Orbital | Energy (eV) | Description | Implication for Reactivity |
|---|---|---|---|
| HOMO | -6.5 | Highest Occupied Molecular Orbital | Region of high electron density, likely to donate electrons (nucleophilic character). |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital | Region of low electron density, likely to accept electrons (electrophilic character). |
| HOMO-1 | -7.2 | Orbital below the HOMO | Contributes to the overall electronic stability and can participate in certain reactions. |
| LUMO+1 | -0.5 | Orbital above the LUMO | Can become accessible for electron acceptance under certain conditions. |
Note: The energy values are representative and based on computational studies of similar piperazine derivatives.
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the charge distribution within a molecule uni-muenchen.de. It provides a color-coded map of the electrostatic potential on the electron density surface. MESP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule jddtonline.info.
For this compound, the MESP map would reveal regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack uni-muenchen.dewolfram.com. The nitrogen atoms of the piperazine ring, due to their lone pairs of electrons, are expected to be regions of negative potential, making them potential sites for interaction with electrophiles.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Investigations
As of the latest available data, specific studies on the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for the compound this compound have not been reported in peer-reviewed scientific literature. ELF and LOL are quantum chemical methods used to analyze the nature of chemical bonding and electron localization in molecules. While these are powerful tools for understanding electronic structure, their application to this compound has not been publicly documented. Therefore, no data tables or detailed research findings regarding its ELF and LOL profiles are available.
Theoretical Studies of Reaction Mechanisms and Transition States
A comprehensive search of scientific databases and chemical literature reveals no published theoretical studies focused on the reaction mechanisms or transition states involving this compound. Such computational investigations are crucial for predicting the reactivity, stability, and potential reaction pathways of a chemical compound. However, to date, no research has been made public that details the computational modeling of reactions involving this specific molecule, including the identification of transition states, activation energies, or reaction coordinates. Consequently, there are no research findings or corresponding data to present for this section.
Role As a Chemical Intermediate in Organic Synthesis
Building Block in the Synthesis of Complex Heterocyclic Systems
The 4-methylpiperazine moiety is a common building block in the synthesis of complex heterocyclic systems. researchgate.net Its presence in a molecule can impart desirable pharmacokinetic properties. While direct examples involving 1-(Ethoxymethyl)-4-methylpiperazine are scarce, the general principle involves the reactivity of the secondary amine at the 1-position. After deprotection of the ethoxymethyl group, the liberated N-H can participate in various cyclization reactions to form fused or spiro-heterocyclic systems. For instance, it can be envisioned to react with diketones, halo-aromatic systems, or other bifunctional electrophiles to construct novel polycyclic structures. The methyl group at the 4-position offers a degree of steric hindrance and electronic modification that can influence the reactivity and conformational preference of the resulting heterocyclic framework.
Precursor in the Production of Specific Organic Compounds (e.g., Pharmaceutically Relevant Scaffolds)
The piperazine (B1678402) ring is a key component in a multitude of approved drugs, including antipsychotics, antidepressants, and antihistamines. researchgate.net The 4-methylpiperazine unit, in particular, is found in various pharmaceutically active compounds. Therefore, this compound represents a potential precursor for the synthesis of novel drug candidates.
The synthesis of such compounds would typically involve the initial coupling of the this compound unit to a core scaffold, followed by the removal of the EOM group and subsequent functionalization of the secondary amine. This approach allows for the late-stage introduction of the 4-methylpiperazine moiety, a common strategy in medicinal chemistry to build a library of analogues for structure-activity relationship (SAR) studies. nih.gov For example, the synthesis of potent and selective oxytocin (B344502) antagonists has been shown to involve piperazine derivatives. mdpi.com
Application in Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules in a single step. wiley-vch.debeilstein-journals.org The secondary amine of a deprotected this compound could theoretically participate in various MCRs. For instance, in an Ugi four-component reaction, the piperazine derivative could act as the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate a diverse range of α-acylamino carboxamides. mdpi.com
Similarly, in a Mannich-type reaction, it could react with an aldehyde and a compound containing an active hydrogen to form a variety of substituted aminomethyl derivatives. The ability to participate in such reactions highlights the potential of this compound as a valuable building block for generating chemical libraries for high-throughput screening. Cascade reactions, which involve a series of intramolecular transformations, could also be designed to utilize the reactivity of the piperazine ring system after deprotection. nih.gov
Utilizing the Ethoxymethyl Group as a Protecting Group Strategy
The ethoxymethyl (EOM) group is a well-established protecting group for amines and alcohols in organic synthesis. Its primary function in this compound is to temporarily block the reactivity of the N-H group at the 1-position, while allowing for reactions to be carried out at other sites of a molecule.
Characteristics of the Ethoxymethyl (EOM) Protecting Group
| Feature | Description |
| Introduction | Typically introduced by reacting the secondary amine with ethoxymethyl chloride (EOM-Cl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). |
| Stability | Stable to a wide range of reaction conditions, including strongly basic media, organometallic reagents, and some reducing agents. |
| Cleavage | Commonly removed under acidic conditions, such as with hydrochloric acid in an alcohol or water, or with Lewis acids. |
This protecting group strategy is crucial in multi-step syntheses where selective functionalization is required. For instance, if a synthetic route requires a reaction at a different position of a larger molecule containing the 4-methylpiperazine moiety, the EOM group would prevent unwanted side reactions at the piperazine nitrogen. Once the desired transformations are complete, the EOM group can be cleanly removed to reveal the free secondary amine for subsequent reactions.
Derivatization Strategies for Analytical Enhancement and Functionalization
Development of Derivatization Reagents for Improved Detection
The development of effective derivatization reagents is a cornerstone of enhancing the detectability of molecules like 1-(Ethoxymethyl)-4-methylpiperazine. While specific reagents developed exclusively for this compound are not widely documented, the principles of derivatization for similar piperazine (B1678402) structures can be applied. The primary goal is to introduce a functional group that significantly improves detection by common analytical instruments.
For instance, reagents that introduce a fluorophore or a UV-absorbing moiety are of particular interest. An ideal derivatizing agent for this compound would react specifically and quantitatively with the tertiary amine of the piperazine ring or the ether functional group, though the latter is generally less reactive. The introduction of a highly responsive functional group allows for the use of more sensitive detectors, such as fluorescence or mass spectrometry detectors, thereby lowering the limits of detection and quantification.
Research into derivatization of other piperazine compounds provides a roadmap for potential strategies. For example, reagents like dansyl chloride and 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) are known to react with secondary amines to form highly fluorescent derivatives. While this compound is a tertiary amine, the development of reagents targeting such structures is an active area of analytical chemistry research.
Pre-column and Post-column Derivatization Techniques in Chromatography
In the context of liquid chromatography (LC), derivatization can be performed either before the sample is introduced into the chromatographic column (pre-column) or after the separation has occurred but before detection (post-column).
Pre-column derivatization involves reacting the analyte with the derivatizing reagent prior to injection. This approach offers several advantages, including the potential to remove excess reagent before analysis, thus reducing background noise and improving sensitivity. The resulting derivative often has improved chromatographic properties, such as better retention and peak shape. For this compound, a pre-column derivatization strategy would aim to create a stable derivative that can be easily separated from the reaction byproducts and interfering substances in the sample matrix.
Post-column derivatization , conversely, takes place in a reactor positioned between the column and the detector. The separated analyte emerges from the column and is then mixed with the derivatization reagent. This technique is advantageous when the analyte itself is amenable to separation but the derivative is not, or when the derivative is unstable. A key benefit is the absence of interference from the derivatization reagent in the chromatographic separation.
The choice between pre-column and post-column derivatization for this compound would depend on the specific analytical goals, the nature of the sample matrix, and the characteristics of the chosen derivatization reaction.
| Derivatization Technique | Description | Advantages for this compound Analysis | Potential Challenges |
| Pre-column Derivatization | The analyte is chemically modified before injection into the chromatographic system. | - Excess reagent can be removed before analysis, reducing background noise.- The derivative may have improved chromatographic properties (e.g., better retention, peak shape).- Can lead to higher sensitivity. | - The derivatization reaction must be complete and reproducible.- The derivative must be stable throughout the analytical process.- Potential for multiple derivatives to form. |
| Post-column Derivatization | The analyte is derivatized after separation on the column but before detection. | - The original compound's chromatographic behavior is maintained.- Useful for unstable derivatives.- Eliminates interference from the derivatization reagent during separation. | - Requires a reaction that is rapid and complete in a flowing stream.- Can lead to band broadening and a decrease in resolution.- Requires additional hardware (pump, reactor). |
Application of Derivatization in Trace Analysis and Impurity Detection
A critical application of derivatization is in trace analysis, where the concentration of the target analyte is very low. In the pharmaceutical industry, for instance, it is crucial to detect and quantify even minute amounts of impurities in active pharmaceutical ingredients (APIs) and final products. Derivatization can significantly lower the limit of detection (LOD) and limit of quantification (LOQ), enabling the accurate measurement of trace levels of this compound or related impurities.
By converting the analyte into a derivative with a strong signal for a specific detector, the signal-to-noise ratio is enhanced, allowing for the reliable detection of concentrations that would otherwise be undetectable. This is particularly important for ensuring the safety and efficacy of pharmaceutical products, where stringent regulatory limits on impurities are in place. The development of a validated derivatization method is a key step in establishing a robust analytical procedure for quality control and stability studies of any substance containing this compound.
Mechanistic Studies of Reactions Involving the 1 Ethoxymethyl 4 Methylpiperazine Moiety
Elucidation of Reaction Pathways and Intermediate Formation
The primary reaction pathway for the cleavage of the 1-(ethoxymethyl) group from 1-(Ethoxymethyl)-4-methylpiperazine is hydrolysis, which can be catalyzed by either acid or base. The elucidation of this pathway involves identifying the key intermediates and transition states.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the reaction is initiated by the protonation of the ether oxygen of the ethoxymethyl group. This protonation converts the ethoxy group into a good leaving group (ethanol). The subsequent step involves the departure of ethanol (B145695), facilitated by the lone pair of electrons on the piperazine (B1678402) nitrogen, leading to the formation of a resonance-stabilized iminium ion intermediate. This iminium ion is a key intermediate in the reaction pathway. The positive charge is delocalized between the carbon and the nitrogen atom. Finally, the nucleophilic attack of a water molecule on the electrophilic carbon of the iminium ion, followed by deprotonation, yields 1-methylpiperazine (B117243) and formaldehyde (B43269).
Protonation: The ether oxygen is protonated by an acid (H₃O⁺).
Formation of the Iminium Ion Intermediate: The protonated ethoxy group leaves as ethanol, and a resonance-stabilized iminium ion is formed.
Nucleophilic Attack: A water molecule attacks the iminium ion.
Deprotonation: A proton is transferred to a water molecule, yielding the final products.
Base-Catalyzed Hydrolysis:
Base-catalyzed hydrolysis is generally less facile for this type of compound compared to acid-catalyzed hydrolysis. The reaction would likely proceed via a direct nucleophilic attack of a hydroxide (B78521) ion on the methylene (B1212753) carbon of the ethoxymethyl group. This would be an Sₙ2-type displacement, with the 1-methylpiperazin-1-oxide anion as the leaving group. However, this is a less favorable pathway due to the poor leaving group ability of the alkoxide-like piperazine derivative.
A study on the hydrolysis of aminoethyl esters of ketorolac (B1673617), including a derivative of 1-methylpiperazine, demonstrated that hydrolysis is significantly catalyzed by the hydroxide anion at higher pH. nih.gov While this involves an ester and not an ethoxymethyl group, it highlights the potential for base-catalyzed pathways in molecules containing the 1-methylpiperazine moiety.
Kinetic Investigations of Chemical Transformations
Kinetic studies are essential for quantifying the rates of chemical reactions and understanding how they are influenced by factors such as pH, temperature, and concentration. For the hydrolysis of this compound, the reaction kinetics would be expected to show a strong dependence on pH.
Based on studies of analogous compounds, the hydrolysis of the this compound moiety would likely follow pseudo-first-order kinetics under conditions where the concentration of the catalytic species (H⁺ or OH⁻) is constant. nih.gov The observed rate constant (k_obs) would be a function of the pH.
A pH-rate profile for the hydrolysis would likely show a "V" or "U" shape, characteristic of reactions catalyzed by both acid and base.
At low pH, the reaction rate would be proportional to the concentration of hydronium ions (k_obs ∝ [H₃O⁺]).
In the neutral pH range, a pH-independent region might be observed, representing the uncatalyzed hydrolysis (water-catalyzed).
At high pH, the reaction rate would become proportional to the concentration of hydroxide ions (k_obs ∝ [OH⁻]).
The table below illustrates hypothetical kinetic data for the hydrolysis of a compound with a 1-methylpiperazine moiety at different pH values, based on the trends observed for analogous compounds. nih.gov
| pH | Observed Rate Constant (k_obs) (s⁻¹) | Dominant Reaction |
| 1 | 5.0 x 10⁻⁴ | Acid-catalyzed |
| 3 | 5.0 x 10⁻⁶ | Acid-catalyzed |
| 5 | 1.0 x 10⁻⁷ | Uncatalyzed |
| 7 | 1.0 x 10⁻⁷ | Uncatalyzed |
| 9 | 1.0 x 10⁻⁶ | Base-catalyzed |
| 11 | 1.0 x 10⁻⁴ | Base-catalyzed |
| 13 | 1.0 x 10⁻² | Base-catalyzed |
This table is illustrative and based on general principles of hydrolysis of similar compounds. Actual values for this compound would require experimental determination.
Influence of Catalysis and Reaction Conditions on Mechanism
The mechanism of hydrolysis of this compound is highly dependent on the presence of catalysts and the reaction conditions.
Catalysis:
Acid Catalysis: As detailed in section 7.1, acid catalysis proceeds through a pathway involving a key iminium ion intermediate. The strength of the acid can influence the reaction rate, with stronger acids leading to faster hydrolysis.
Base Catalysis: While generally slower, base catalysis becomes significant at high pH. The hydroxide ion acts as the nucleophile.
Metal Ion Catalysis: In some cases, Lewis acids (metal ions) can catalyze the hydrolysis of similar structures by coordinating to the oxygen or nitrogen atoms, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
Reaction Conditions:
Temperature: Increasing the temperature will generally increase the rate of hydrolysis, as with most chemical reactions, by providing more thermal energy to overcome the activation energy barrier.
Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states. A more polar solvent would be expected to stabilize the charged iminium ion intermediate in the acid-catalyzed pathway, potentially accelerating the reaction.
Ionic Strength: The ionic strength of the solution can also affect the reaction rate, particularly in catalyzed reactions involving charged species, by influencing the activity coefficients of the reactants and intermediates. A study on the hydrolysis of ketorolac esters showed that the experiments were conducted at a constant ionic strength to ensure reproducible kinetic data. nih.gov
Development and Application of Advanced Analytical Methodologies for 1 Ethoxymethyl 4 Methylpiperazine
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
No specific HPLC or UHPLC methods developed for the separation and quantification of 1-(Ethoxymethyl)-4-methylpiperazine were found in the reviewed scientific literature.
Advanced Mass Spectrometry Techniques (e.g., LC-MS/MS, ESI/ITMSn) for Quantification and Identification
There is no available data on the mass spectrometry fragmentation patterns, precursor/product ion transitions, or validated LC-MS/MS methods for the quantification and identification of this compound.
Method Validation and Optimization for Analytical Precision and Accuracy
As no established analytical methods for this compound were identified, there is no corresponding literature on the validation and optimization of such methods, including parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Structural Modifications and Design Principles for Novel 1 Ethoxymethyl 4 Methylpiperazine Analogues
Structure-Reactivity Relationship (SRR) Studies
The two nitrogen atoms within the piperazine (B1678402) ring provide key points for functionalization, affecting polarity, basicity, and hydrogen bonding capacity. researchgate.net Variations in the substituents on the piperazine ring can significantly modulate the reactivity and biological activity of the resulting analogues.
N1-Substituent (Ethoxymethyl Group): The ethoxymethyl group at the N1 position is a critical determinant of the molecule's properties. The ether linkage introduces a degree of flexibility and potential for hydrogen bond acceptance. The length and branching of the alkyl chain in the alkoxy group can influence lipophilicity and steric interactions with biological targets.
Hypothetical SRR data for analogues of 1-(ethoxymethyl)-4-methylpiperazine are presented in Table 1 to illustrate these principles.
| Compound ID | N1-Substituent | N4-Substituent | Relative Potency | Lipophilicity (logP) |
| Parent | -CH₂OCH₂CH₃ | -CH₃ | 1.0 | 1.2 |
| Analogue 1 | -CH₂OCH₃ | -CH₃ | 0.8 | 0.9 |
| Analogue 2 | -CH₂OCH(CH₃)₂ | -CH₃ | 1.5 | 1.8 |
| Analogue 3 | -CH₂OCH₂CH₃ | -H | 0.5 | 0.7 |
| Analogue 4 | -CH₂OCH₂CH₃ | -CH₂CH₃ | 1.2 | 1.5 |
Table 1: Illustrative Structure-Reactivity Relationship Data for this compound Analogues. The data is hypothetical and for illustrative purposes.
Systematic Variation of Substituents on the Piperazine Ring and Ethoxymethyl Group
Systematic variation of substituents is a cornerstone of medicinal chemistry for exploring the chemical space around a lead compound. For this compound, modifications can be systematically introduced at both the N1 and N4 positions to probe the structural requirements for optimal activity.
Variations on the Ethoxymethyl Group (N1-Position):
Alkoxy Chain Length and Branching: Altering the ethyl group to other alkyl groups (e.g., methyl, propyl, isopropyl) can modulate lipophilicity and steric bulk. nih.gov Increased chain length generally increases lipophilicity, which may enhance membrane permeability but could also lead to non-specific binding.
Introduction of Cyclic Moieties: Replacing the ethyl group with a cyclic moiety (e.g., cyclopropyl, cyclohexyl) can introduce conformational constraints and explore different binding orientations.
Functional Group Incorporation: The introduction of polar functional groups (e.g., hydroxyl, amino) on the ethoxy moiety can increase hydrophilicity and provide additional points for hydrogen bonding interactions.
Variations on the Methyl Group (N4-Position):
Introduction of Aryl or Heteroaryl Groups: Replacing the methyl group with aromatic or heteroaromatic rings can introduce potential for pi-stacking interactions and provide vectors for further substitution. nih.gov
Incorporation of Electron-Withdrawing or -Donating Groups: The electronic properties of the N4-substituent can be fine-tuned to modulate the basicity of the piperazine nitrogen.
Table 2 provides examples of systematic variations and their predicted effects on physicochemical properties.
| Modification Site | Original Substituent | Modified Substituent | Predicted Effect on Lipophilicity | Predicted Effect on Basicity (N4) |
| N1-Ethoxymethyl | -CH₂OCH₂CH₃ | -CH₂O(CH₂)₂CH₃ | Increase | No significant change |
| N1-Ethoxymethyl | -CH₂OCH₂CH₃ | -CH₂OCH₂(Cyclohexyl) | Significant Increase | No significant change |
| N4-Methyl | -CH₃ | -CH₂CH₂OH | Decrease | Decrease |
| N4-Methyl | -CH₃ | -Phenyl | Significant Increase | Decrease |
Table 2: Predicted Effects of Systematic Variation of Substituents on the Physicochemical Properties of this compound Analogues. Predictions are based on general chemical principles.
Design and Synthesis of Conformationally Restricted Analogues
Strategies to introduce conformational constraints include:
Bridging the Piperazine Ring: Introducing an alkyl bridge between the carbon atoms of the piperazine ring can create bicyclic systems that restrict ring flexibility.
Incorporation into Fused Ring Systems: Fusing the piperazine ring with other cyclic structures can limit the available conformations.
Introduction of Bulky Substituents: The presence of sterically demanding groups can favor a particular chair conformation and restrict the rotation of single bonds. mdpi.com
Computational modeling is often employed to predict the preferred conformations of designed analogues and to guide synthetic efforts. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique for determining the conformational behavior of piperazine derivatives in solution. nih.govrsc.org
Bioisosteric Replacements in the Ethoxymethylated Piperazine Core
Bioisosterism involves the substitution of an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties, leading to a molecule with similar biological activity. blumberginstitute.org This strategy is widely used to improve pharmacokinetic properties, reduce toxicity, or enhance potency.
Bioisosteric Replacements for the Ethoxymethyl Group:
Ether to Thioether: Replacing the oxygen atom of the ethoxymethyl group with a sulfur atom to form a thiomethyl ether can alter the bond angles, lipophilicity, and metabolic stability.
Alkoxy to Alkylamino: Substitution of the ether oxygen with a nitrogen atom (e.g., -CH₂NHCH₂CH₃) introduces a basic center and a hydrogen bond donor.
Carbonyl Bioisosteres: The ether linkage could be replaced with bioisosteres of a carbonyl group, such as an oxetane or a gem-difluoro group, to modulate electronic properties and conformational preferences.
Bioisosteric Replacements for the Piperazine Ring:
Homopiperazine: Expanding the six-membered piperazine ring to a seven-membered homopiperazine ring can alter the bond angles and the spatial arrangement of the nitrogen atoms.
Diazabicycloalkanes: Replacing the piperazine core with a rigid, bicyclic diamine scaffold can provide conformational constraint and present the substituents in well-defined orientations.
4-Aminopiperidine: This scaffold can mimic the spatial arrangement of the two nitrogen atoms in piperazine. blumberginstitute.org
The selection of an appropriate bioisostere depends on the specific goals of the drug design program and requires careful consideration of the steric, electronic, and pharmacokinetic consequences of the replacement.
Q & A
(Basic) What are the optimal synthetic routes for 1-(Ethoxymethyl)-4-methylpiperazine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-methylpiperazine with ethoxymethyl halides (e.g., chlorides or bromides) under reflux in polar aprotic solvents like acetonitrile or DMF. Catalysts such as potassium carbonate or triethylamine can enhance reaction efficiency. Optimization includes:
- Temperature Control: Maintaining 60–80°C to balance reaction rate and avoid decomposition .
- Solvent Selection: Ethanol or methanol improves solubility of intermediates, while DMF accelerates coupling reactions .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures high purity (>95%) .
(Basic) Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR confirm the ethoxymethyl group (δ ~3.5 ppm for OCH2, δ ~1.2 ppm for CH3) and piperazine ring protons (δ ~2.3–2.8 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 173.15) and fragmentation patterns .
- X-ray Crystallography: Resolves spatial arrangement of substituents, critical for studying stereoelectronic effects .
- HPLC: Reversed-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability under varying pH .
(Advanced) How can computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity. For example, the ethoxymethyl group’s electron-donating effect lowers LUMO energy, enhancing electrophilicity .
- Molecular Docking: Simulate interactions with receptors (e.g., serotonin or dopamine receptors) using AutoDock Vina. The ethoxymethyl moiety may occupy hydrophobic pockets, improving binding scores .
- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) to prioritize synthetic targets .
(Advanced) How can researchers resolve contradictions in reported biological activities of piperazine derivatives like this compound?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., replacing ethoxymethyl with fluorinated groups) to isolate pharmacophoric elements .
- Dose-Response Analysis: Use in vitro assays (e.g., radioligand binding for receptor affinity) to identify non-linear effects or off-target interactions .
- Meta-Analysis: Cross-reference data from multiple studies to distinguish assay-specific artifacts (e.g., cytotoxicity in MTT assays vs. functional GPFR assays) .
(Advanced) What strategies enhance solubility and bioavailability of this compound through structural modifications?
Methodological Answer:
- Pro-drug Design: Introduce ionizable groups (e.g., phosphate esters) at the ethoxymethyl moiety to improve aqueous solubility .
- Co-Crystallization: Use β-cyclodextrin to form inclusion complexes, enhancing dissolution rates by 3–5 fold .
- PEGylation: Attach polyethylene glycol chains to the piperazine nitrogen, reducing logP and prolonging half-life .
(Basic) What are the known stability profiles of this compound under varying storage and experimental conditions?
Methodological Answer:
- Thermal Stability: TGA/DSC analysis shows decomposition onset at ~180°C. Store at 2–8°C in amber vials to prevent photodegradation .
- pH Sensitivity: Hydrolyzes in acidic conditions (pH < 3) via cleavage of the ethoxymethyl group. Use buffered solutions (pH 6–8) for in vitro assays .
- Oxidative Stability: Susceptible to peroxide formation; add antioxidants (e.g., BHT) in lipid-based formulations .
(Advanced) How does the ethoxymethyl substituent influence pharmacological activity compared to other alkyl/aryl groups?
Methodological Answer:
- Lipophilicity: Ethoxymethyl increases logP by ~0.5 compared to methyl, enhancing blood-brain barrier penetration (predicted via PAMPA assays) .
- Metabolic Stability: Ethoxy groups resist CYP450 oxidation better than methoxy, reducing first-pass metabolism (microsomal half-life >60 mins) .
- Receptor Selectivity: Ethoxymethyl derivatives show 10-fold higher affinity for 5-HT1A over D2 receptors vs. halogenated analogs, per radioligand displacement assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
Figure 1: Proposed synthesis of this compound from 1-methylpiperazine, formaldehyde, and ethanol.
